1,1,1-Trichloro-2-tridecanone

Lipophilicity Partition coefficient QSAR

1,1,1-Trichloro-2-tridecanone (CAS 69633-05-2) is a C13 long-chain trichloromethyl ketone (molecular formula C13H23Cl3O, molecular weight 301.7 g/mol). It is characterized by a terminal trichloromethyl group (-CCl3) adjacent to the carbonyl, conferring distinct electronic and steric properties relative to non-chlorinated alkyl ketones.

Molecular Formula C13H23Cl3O
Molecular Weight 301.7 g/mol
CAS No. 69633-05-2
Cat. No. B12692366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trichloro-2-tridecanone
CAS69633-05-2
Molecular FormulaC13H23Cl3O
Molecular Weight301.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C13H23Cl3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h2-11H2,1H3
InChIKeyBPNOXHDBIHCEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trichloro-2-tridecanone Procurement Guide: Key Properties for Scientific Selection


1,1,1-Trichloro-2-tridecanone (CAS 69633-05-2) is a C13 long-chain trichloromethyl ketone (molecular formula C13H23Cl3O, molecular weight 301.7 g/mol) . It is characterized by a terminal trichloromethyl group (-CCl3) adjacent to the carbonyl, conferring distinct electronic and steric properties relative to non-chlorinated alkyl ketones . The compound is listed in the FDA Global Substance Registration System (GSRS) with the Unique Ingredient Identifier (UNII) JR3I21938I, confirming its distinct chemical identity in regulatory contexts .

Synthetic intermediate C13 long-chain trichloromethyl ketone donor for chiral building block assembly
Regulatory identity Pre-assigned FDA UNII (JR3I21938I) may support CMC documentation for regulated programs
Handling Expected liquid at ambient temperature simplifies liquid-transfer and dispensing workflows

Why 1,1,1-Trichloro-2-tridecanone Cannot Be Interchanged with Simple Alkyl Ketones or Other Trichloromethyl Ketones


In-class substitution of 1,1,1-trichloro-2-tridecanone with non-chlorinated 2-tridecanone, shorter-chain trichloromethyl ketones (e.g., 1,1,1-trichloroacetone), or the alkane analog 1,1,1-trichlorotridecane is not scientifically justified without validation. The electron-withdrawing trichloromethyl group directly bonded to the carbonyl carbon markedly alters the electrophilicity, reduction potential, and hydrogen-bond acceptor capacity of the ketone . In synthetic applications, trichloromethyl ketones function as activated ester/amide surrogates in carbon-carbon bond-forming reactions—a reactivity profile absent in methyl ketones . The C13 chain length simultaneously controls lipophilicity (predicted logP), solubility, and melting point, which differ systematically from both shorter-chain analogs and the non-chlorinated parent . These differences affect not only synthetic utility but also any physical performance characteristics relevant to formulation or material science applications.

Non-chlorinated 2-tridecanone

Absent –CCl3 group removes activated carbonyl donor reactivity; synthetic transformations unique to trichloromethyl ketones may not proceed.

Shorter-chain trichloromethyl ketones

Different chlorine mass fraction and lipophilicity may shift solubility, partitioning, and halogen-loading profiles compared to the C13 compound.

1,1,1-Trichlorotridecane (alkane analog)

Lacks ketone carbonyl; synthetic versatility of trichloromethyl ketone scaffold is lost, limiting reaction scope.

Quantitative Differentiation Evidence for 1,1,1-Trichloro-2-tridecanone vs. Closest Analogs


Predicted Lipophilicity: logP Advantage of 1,1,1-Trichloro-2-tridecanone over Non-Chlorinated 2-Tridecanone

The trichloromethyl group significantly increases lipophilicity, which governs membrane permeability, organic-phase partitioning, and environmental fate. Predicted logP for 1,1,1-trichloro-2-tridecanone is estimated at 2.55, representing a notable increase over the experimentally determined logP of 2-tridecanone, which is approximately 1.5-2.0 based on its shorter chain length and absence of chlorine . This difference is consistent with the well-established contribution of the trichloromethyl moiety to hydrophobicity in congeneric series .

Lipophilicity (logP)
Class-level
Δ logP ≈ +0.5–1.0
Higher lipophilicity may support organic-phase partitioning and lipid-based formulation contexts.
In silico prediction; class-level inference.
Lipophilicity Partition coefficient QSAR

Triple Chlorine Content: Molecular Weight and Halogen Loading Differentiates C13 Trichloromethyl Ketone from All Shorter-Chain Analogs

1,1,1-Trichloro-2-tridecanone (MW 301.7 g/mol) contains 35.2% chlorine by mass (3 × 35.45 / 301.7 × 100) . This contrasts with 1,1,1-trichloroacetone (MW 161.4 g/mol, 65.9% Cl) and 1,1,1-trichloro-2-octanone (MW 231.6 g/mol, 45.9% Cl) . The longer C13 chain dilutes the chlorine mass fraction while preserving the reactive -CCl3 terminus, providing a unique balance of halogen density and alkyl chain length not available in any shorter-chain homolog. This balance is material for applications requiring controlled halogen release, flame retardancy, or density tuning.

Chlorine mass fraction
Cross-study comparable
Target: 35.2% Cl
Trichloroacetone: 65.9%
Trichloro-2-octanone: 45.9%
Unique chlorine loading in C10–C15 range supports halogen-density-controlled applications.
Calculated from molecular formulas.
Halogen content Molecular weight Chain length

FDA Regulatory Registration: UNII JR3I21938I Confers Chemical Identity Traceability Absent from Non-Registered Analogs

1,1,1-Trichloro-2-tridecanone has been assigned Unique Ingredient Identifier (UNII) JR3I21938I in the FDA Global Substance Registration System . This assignment establishes a globally unique, unambiguous chemical identity record that is integrated into FDA databases for ingredient tracking, pharmacovigilance, and supply chain integrity. In contrast, the widely used analog 2-tridecanone (CAS 593-08-8) does not hold a UNII in the FDA GSRS . For organizations subject to FDA regulatory oversight—including drug product manufacturers, excipient suppliers, and clinical research organizations—the availability of a pre-assigned UNII eliminates the administrative burden of new substance registration and accelerates regulatory submissions.

FDA UNII registration
Direct head-to-head
UNII JR3I21938I assigned
2-Tridecanone: not assigned
Pre-assigned UNII may support regulatory submission documentation for FDA-regulated development.
Binary registration status as of 2024.
Regulatory compliance FDA GSRS Chemical identity

Synthetic Versatility: Trichloromethyl Ketones as Activated Carboxylic Acid Surrogates—Class-Wide Advantage Over Methyl Ketones

Trichloromethyl ketones as a class serve as synthetically versatile donors that function as activated ester and amide equivalents in direct catalytic Mannich-type reactions, achieving yields up to 96% and diastereoselectivities (syn/anti) ranging from 6:1 to >20:1 . The trichloromethyl anion is a competent leaving group, enabling transformations that are not accessible with conventional methyl ketones. Specifically, 1,1,1-trichloromethyl ketones are well-established precursors for chiral α-amino and α-hydroxy acids via Jocic-type reactions and asymmetric transfer hydrogenation . While these reactivity features are shared by the entire trichloromethyl ketone class, the C13 chain length of 1,1,1-trichloro-2-tridecanone renders it the only commercially accessible C13 member of this synthetically privileged family, filling a specific niche for long-chain chiral building blocks.

Synthetic donor reactivity
Class-level inference
Mannich yields up to 96%
Selectivity >20:1 syn/anti
Jocic rearrangement to chiral acids
Trichloromethyl ketone class serves as activated carboxylic acid surrogates in asymmetric synthesis.
C13 chain offers access to long-chain chiral building blocks not available from shorter homologs.
Synthetic intermediate Mannich reaction Carboxylic acid precursor

Physical State Differentiation: 1,1,1-Trichloro-2-tridecanone Is Expected as a Liquid vs. the Crystalline Solid 2-Tridecanone

The non-chlorinated parent 2-tridecanone is a white waxy solid or colorless crystalline solid at ambient temperature, with a reported melting point of 28-30°C . In contrast, the introduction of the trichloromethyl group significantly depresses the melting point due to disruption of crystal packing; 1,1,1-trichloro-2-tridecanone is expected to be a liquid at room temperature based on structure-property relationships in homologous trichloromethyl ketone series . This physical state difference has direct implications for handling, dispensing, and formulation: the liquid chlorinated compound can be processed using standard liquid-transfer equipment without the need for pre-heating or molten-state handling required for solid 2-tridecanone.

Physical state at 25°C
Class-level inference
Expected liquid
Liquid form may simplify ambient-temperature dispensing and formulation blending compared to solid 2-tridecanone (mp 28–30°C).
Inferred from class trends; no reported mp for target compound.
Physical form Melting point Handling

Optimal Application Scenarios for 1,1,1-Trichloro-2-tridecanone Based on Quantified Differentiation Evidence


Synthesis of C13 Long-Chain Chiral α-Amino and α-Hydroxy Acid Derivatives

The trichloromethyl ketone functionality of 1,1,1-trichloro-2-tridecanone enables Jocic-type rearrangement and asymmetric transfer hydrogenation pathways that convert the -CCl3 group into carboxylic acid, ester, or amide functionality with retention or inversion of configuration at the α-carbon . The C13 chain length is preserved throughout, yielding long-chain amino acids or hydroxy acids that are valuable as specialty surfactants, bioactive lipid mimetics, or chiral building blocks for peptidomimetics. This transformation pathway is inaccessible from 2-tridecanone or any non-chlorinated ketone.

FDA-Regulated Pharmaceutical Excipient or Intermediate Development Programs

Pre-assigned UNII JR3I21938I in the FDA GSRS enables immediate use of the compound in investigational new drug (IND) and new drug application (NDA) Chemistry, Manufacturing, and Controls (CMC) sections without the administrative delay of new substance registration . This regulatory differentiation is material for pharmaceutical companies selecting between C13 ketone intermediates: the chlorinated analog with an existing UNII can be incorporated into regulatory filings immediately, while the non-chlorinated 2-tridecanone would require de novo GSRS registration.

Formulation Development Requiring High Lipophilicity and Liquid Handling at Ambient Temperature

With predicted logP of 2.55 and expected liquid physical state at 25°C, 1,1,1-trichloro-2-tridecanone offers a combination of enhanced hydrophobicity and straightforward liquid handling that is not available from solid 2-tridecanone (melting point 28-30°C, logP ~1.5-2.0) . This combination is particularly suited for lipid-based drug delivery systems, non-aqueous solvent formulations, and extraction protocols where liquid injection at ambient temperature eliminates the need for heated lines or molten-state transfer equipment.

Controlled Halogen Content in Polymer or Material Science Applications

With exactly 35.2% chlorine by mass and a single reactive ketone functional group, 1,1,1-trichloro-2-tridecanone provides a defined halogen density for applications requiring precise chlorine incorporation—such as flame-retardant polymer additives or halogenated surface coatings . Unlike 1,1,1-trichloroacetone (65.9% Cl), the C13 compound delivers reduced halogen content per unit mass while maintaining the synthetically versatile -CCl3 group, allowing finer control over material properties.

Application
Selection Property
Validation Focus
Chiral long-chain amino/hydroxy acid synthesis
Trichloromethyl ketone donor reactivity
Asymmetric hydrogenation and Jocic rearrangement endpoint review
FDA-regulated CMC intermediate programs
Pre-assigned FDA UNII registration
Regulatory submission documentation review
Lipid-based formulation and extraction
Predicted high lipophilicity and liquid state
Ambient handling and organic-phase partitioning validation
Halogenated polymer additives and coatings
Defined chlorine mass fraction
Flame-retardancy and density-tuning endpoint screening
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